Cas no 61343-11-1 (2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione)
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-(3-(Hydroxy(oxido)amino)phenyl)-2-azaspiro(4.4)nonane-1,3-dione
- 2-(3-(Hydroxy(oxido)amino)phenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-(3-nitro-phenyl)-2-aza-spiro[4.4]nonane-1,3-dione
- AC1L8ALL
- AC1Q1X8S
- CTK7H2924
- NSC290651
- 8-(3-nitrophenyl)-8-azaspiro[4.4]nonane-7,9-dione
- CS-0349056
- DTXSID50210253
- 2-AZASPIRO(4.4)NONANE-1,3-DIONE, 2-(3-NITROPHENYL)-
- 61343-11-1
- EN300-54251
- WWF4H8N6ZS
- NSC 290651
- UNII-WWF4H8N6ZS
- NSC-290651
- 2-(3-Nitrophenyl)-2-azaspiro(4.4)nonane-1,3-dione
-
- Inchi: 1S/C14H14N2O4/c17-12-9-14(6-1-2-7-14)13(18)15(12)10-4-3-5-11(8-10)16(19)20/h3-5,8H,1-2,6-7,9H2
- InChI Key: KLNLVLSTOFPEFU-UHFFFAOYSA-N
- SMILES: O=C1C2(CC(N1C1C=CC=C(C=1)[N+](=O)[O-])=O)CCCC2
Computed Properties
- Exact Mass: 274.09542
- Monoisotopic Mass: 274.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.2Ų
Experimental Properties
- PSA: 80.52
- LogP: 3.00670
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-54251-0.05g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 0.05g |
$64.0 | 2023-02-10 | ||
| Enamine | EN300-54251-0.1g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 0.1g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-54251-0.25g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 0.25g |
$92.0 | 2023-02-10 | ||
| Enamine | EN300-54251-0.5g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 0.5g |
$175.0 | 2023-02-10 | ||
| Enamine | EN300-54251-1.0g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 1.0g |
$256.0 | 2023-02-10 | ||
| Enamine | EN300-54251-2.5g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 2.5g |
$503.0 | 2023-02-10 | ||
| Enamine | EN300-54251-5.0g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 5.0g |
$743.0 | 2023-02-10 | ||
| Enamine | EN300-54251-10.0g |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 10.0g |
$1101.0 | 2023-02-10 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4035-1G |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 95% | 1g |
¥ 1,227.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4035-5G |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
61343-11-1 | 95% | 5g |
¥ 3,755.00 | 2023-04-03 |
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Suppliers
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Professional Introduction to 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS No. 61343-11-1)
2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 61343-11-1, belongs to a class of spirocyclic azines, which are known for their potential in modulating various biological pathways. The presence of both nitro and azaspiro moieties in its molecular framework endows it with distinct reactivity and binding capabilities, making it a promising candidate for further investigation in drug discovery.
The structural motif of 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione consists of a spirocyclic core formed by the fusion of two six-membered rings, with an azine group linking them. This spirocyclic arrangement imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The nitrophenyl substituent at the 2-position introduces a region of high electron density and reactivity, which can be exploited for interactions with biological targets.
In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit multiple pharmacophoric interactions simultaneously. This property makes them particularly useful in the design of dual-action drugs or molecules that can modulate complex signaling pathways. The 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione structure has been explored for its potential as an intermediate in the synthesis of more complex pharmacological entities.
One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents targeting neurological disorders. Spirocyclic azines have shown promise in modulating neurotransmitter receptors and ion channels, which are critical components in the pathophysiology of conditions such as depression, anxiety, and epilepsy. The nitro group in 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione can also serve as a site for redox-sensitive interactions, allowing for the development of prodrugs that can be activated or deactivated under specific physiological conditions.
Recent studies have begun to unravel the mechanistic aspects of how spirocyclic compounds interact with biological targets. For instance, computational modeling has been used to predict binding modes and affinity profiles for various spirocyclic scaffolds, including 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione. These studies have highlighted the importance of conformational flexibility and electronic distribution in determining pharmacological activity.
The synthesis of 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione presents unique challenges due to its complex architecture. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to access complex spirocyclic structures more efficiently.
In addition to its pharmacological potential, 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione has also been explored as a building block for material science applications. The rigid spirocyclic core can serve as a scaffold for designing polymers with specific mechanical or electronic properties. Furthermore, the nitro group can be functionalized to introduce additional chemical handles for further derivatization.
The future direction of research on 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione is likely to focus on expanding its chemical space through structural analogs and derivatives. By modifying substituents or altering the spirocyclic core, researchers aim to identify more potent and selective pharmacological agents with improved pharmacokinetic profiles.
Overall,CAS No 61343-11-1 represents a fascinating compound with diverse applications across medicinal chemistry and materials science. Its unique structural features and potential biological activities make it a valuable subject for further investigation.
61343-11-1 (2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)